3,4-Bis(hydroxyimino)pentan-2-one
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Overview
Description
3,4-Bis(hydroxyimino)pentan-2-one is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol . This compound is known for its unique chemical structure, which includes two hydroxyimino groups attached to a pentan-2-one backbone. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxyimino)pentan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(hydroxyimino)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The hydroxyimino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxime derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3,4-Bis(hydroxyimino)pentan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Bis(hydroxyimino)pentan-2-one involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Butanedione monoxime: Similar in structure but with only one hydroxyimino group.
2,4-Pentanedione: Lacks the hydroxyimino groups but has a similar carbon backbone.
3,4-Dihydroxy-2-butanone: Contains hydroxyl groups instead of hydroxyimino groups.
Uniqueness
3,4-Bis(hydroxyimino)pentan-2-one is unique due to the presence of two hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H8N2O3 |
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Molecular Weight |
144.13 g/mol |
IUPAC Name |
3,4-bis(hydroxyimino)pentan-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6-9)5(7-10)4(2)8/h9-10H,1-2H3 |
InChI Key |
LIHSWVRROHJBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=NO)C(=O)C |
Origin of Product |
United States |
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